![molecular formula C16H19NO3 B2432759 Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate CAS No. 2411304-90-8](/img/structure/B2432759.png)
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate, also known as MPPC, is a chemical compound that has gained significant attention in scientific research. MPPC is a cyclopentane derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the production of pro-inflammatory cytokines, which are involved in the development of inflammation and pain. This compound may also act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are involved in the development of inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and painful conditions. This compound has also been found to exhibit anti-tumor effects, making it a potential candidate for the treatment of various types of cancer. Additionally, this compound has been found to regulate glucose metabolism, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize, making it readily available for use in various experiments. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. This compound is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has not been extensively studied for its potential toxicity, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate. One future direction is the further study of the mechanism of action of this compound. Understanding the mechanism of action of this compound may provide insight into its potential use in the development of new drugs. Another future direction is the further study of the potential toxicity of this compound. Understanding the potential toxicity of this compound is essential for its safe use in various experiments. Additionally, further studies are needed to determine the potential use of this compound in the treatment of various diseases, including cancer and diabetes.
Méthodes De Synthèse
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate can be synthesized using various methods, including the reaction of cyclopentanone with p-nitrophenylhydrazine, followed by reduction with sodium dithionite and reaction with acryloyl chloride. Another method involves the reaction of cyclopentanone with p-nitrophenylhydrazine, followed by reduction with sodium dithionite and reaction with methyl chloroformate. This compound can also be synthesized using the reaction of cyclopentanone with p-nitrophenylhydrazine, followed by reduction with sodium dithionite and reaction with methyl acrylate.
Applications De Recherche Scientifique
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of diabetes, as it has been found to regulate glucose metabolism.
Propriétés
IUPAC Name |
methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-14(18)17-13-8-6-12(7-9-13)16(15(19)20-2)10-4-5-11-16/h3,6-9H,1,4-5,10-11H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZBXRWJUVEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate](/img/structure/B2432676.png)
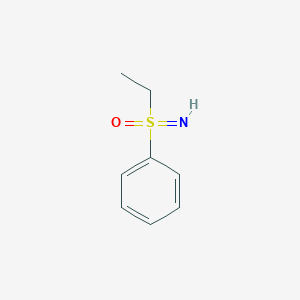
![5-(Trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyridinecarbonitrile](/img/structure/B2432679.png)
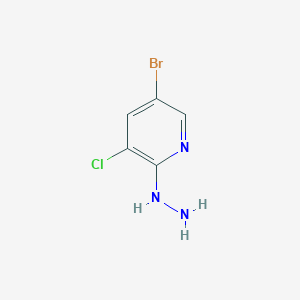
![N-(2-cyclohex-1-en-1-ylethyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2432683.png)
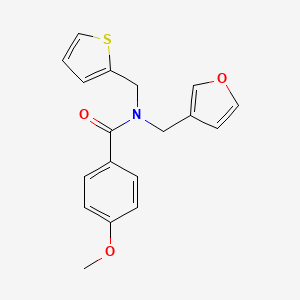
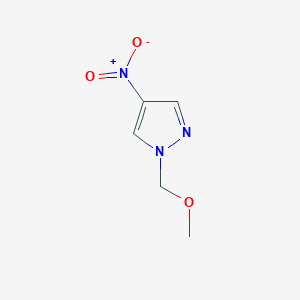
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2432689.png)
![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2432692.png)
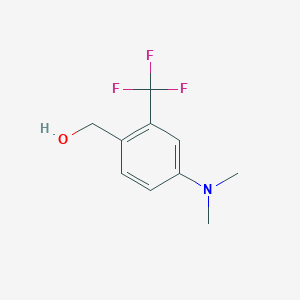
![N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2432695.png)
![6-amino-3-(4-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2432696.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2432698.png)
![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)